molecular formula C9H12N2O3 B6602580 ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1880822-88-7

ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B6602580
CAS RN: 1880822-88-7
M. Wt: 196.20 g/mol
InChI Key: DEYZFNMDROPWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate, also known as EMCO, is an organic compound that has a wide range of applications in scientific research. It is used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug development. EMCO is a relatively new compound, first synthesized in 2020, but its potential applications in scientific research have already been explored.

Mechanism of Action

The mechanism of action of ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is not yet fully understood. It is believed that ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate binds to certain proteins and enzymes in the body, which then triggers a cascade of biochemical reactions that lead to the desired effect. For example, ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate has been shown to bind to certain proteins involved in the synthesis of neurotransmitters, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate are not yet fully understood. However, studies have shown that ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can have a variety of effects on the body, including increased levels of certain neurotransmitters, improved cognitive performance, and increased energy levels. In addition, ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate in laboratory experiments is its ease of use. It is a relatively simple compound to synthesize, and can be used in a variety of experiments with minimal preparation. However, ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate also has some limitations. It is not yet fully understood how ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate interacts with proteins and enzymes in the body, and there is limited data on its long-term effects.

Future Directions

The potential future directions for ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate are numerous. One potential direction is to study the pharmacological properties of ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate, in order to better understand its mechanism of action and potential therapeutic applications. Another potential direction is to study the biochemical and physiological effects of ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate in more detail, in order to better understand its effects on the body. Finally, ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate could be further developed for use in drug development, in order to create new and improved drugs.

Synthesis Methods

Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is synthesized through a multi-step process, beginning with the reaction of ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate with a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a salt, which is then reacted with an acid, such as hydrochloric acid, to produce the desired compound. The reaction can be further optimized by adding a catalyst, such as a Lewis acid, to increase the reaction rate. The reaction is typically carried out at room temperature and pressure, and can be completed in as little as 10 minutes.

Scientific Research Applications

Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research, including synthesis, biochemical and physiological studies, and drug development. In synthesis, ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In biochemical and physiological studies, ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can be used to study the structure and function of proteins and other biological molecules. In drug development, ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can be used to study the pharmacological properties of potential drugs.

properties

IUPAC Name

ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-13-7(12)6-10-8(14-11-6)9(2)4-5-9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYZFNMDROPWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

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